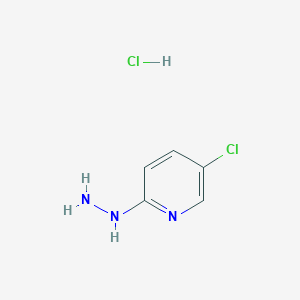

5-Chloro-2-hydrazinylpyridine hydrochloride

Description

Properties

IUPAC Name |

(5-chloropyridin-2-yl)hydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3.ClH/c6-4-1-2-5(9-7)8-3-4;/h1-3H,7H2,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZZJHZOEPCBEEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)NN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Precursor Synthesis: 2,5-Dichloropyridine

The synthesis begins with 2,5-dichloropyridine, which serves as the primary intermediate. Patent CN106588758B outlines a hydrogen substitution protocol using mixed palladium-on-carbon (Pd/C) and platinum-on-carbon (Pt/C) catalysts to selectively replace chlorine atoms.

Reaction Conditions :

-

Catalyst : 8% Pd/C and 8% Pt/C in a 10:1 ratio.

-

Solvent : Methanol or ethanol.

-

Base : Pyridine and sodium hydroxide (added dropwise to maintain pH 6–9).

-

Temperature : 20–40°C under 0.2–0.4 MPa hydrogen pressure.

Example Protocol :

-

Combine 2,5-dichloropyridine (500 g), methanol (1,800 g), Pd/C-Pt/C (20 g), and pyridine (45 g) in a reactor.

-

Introduce hydrogen gas while slowly adding 5% NaOH in methanol.

-

Maintain at 30°C and 0.3 MPa for 6–8 hours.

-

Filter the catalyst, recover solvent via distillation, and crystallize the product with water.

Outcome :

Hydrazine Substitution

The 2-chloro group in 2,5-dichloropyridine is selectively replaced with hydrazine using hydrazine hydrate.

Reaction Conditions :

-

Solvent : N,N-Dimethylpropanolamine (acts as solvent and acid scavenger).

-

Temperature : 130°C under nitrogen reflux.

-

Molar Ratio : 1:2 (2,5-dichloropyridine to hydrazine hydrate).

Example Protocol :

-

Mix 2,5-dichloropyridine (148 g) with N,N-dimethylpropanolamine (3,700 g).

-

Add 80% hydrazine hydrate (105 g) and reflux at 130°C for 10 hours.

-

Cool to 25°C, crystallize, and centrifuge.

Outcome :

Direct Hydrazine Substitution in Alcoholic Solvents

Patent CN105418496A describes a simplified method using ethanol as the solvent, bypassing the need for specialized catalysts.

Reaction Conditions :

-

Solvent : Ethanol.

-

Temperature : Reflux (~78°C).

-

Reaction Time : 12–24 hours.

Example Protocol :

-

Dissolve 2,5-dichloropyridine (7.5 mmol) in ethanol (300 mL).

-

Add hydrazine hydrate (15 mmol) and reflux for 18 hours.

-

Cool to room temperature, filter, and recrystallize from ethanol.

Outcome :

Hydrochloride Salt Formation

The free base (5-chloro-2-hydrazinylpyridine) is converted to its hydrochloride salt via acidification.

Protocol :

-

Dissolve the free base in anhydrous ethanol.

-

Bubble hydrogen chloride gas through the solution until pH < 2.

-

Concentrate under reduced pressure and recrystallize from ethanol-diethyl ether.

Outcome :

-

Yield : 90–92%.

-

Purity : >99% (by titration).

Comparative Analysis of Methods

Key Findings :

-

The Pd/C-Pt/C catalytic system achieves higher yields and purity due to enhanced selectivity and reduced side reactions.

-

Ethanol-based methods are cost-effective but require longer reaction times and yield slightly lower purity.

Optimization Strategies

Catalyst Loading and Ratio

A Pd/C:Pt/C ratio of 10:1 optimizes chlorine substitution at the 2-position while suppressing over-reduction. Increasing Pt/C content above 20% leads to dechlorination at the 5-position, reducing yield.

Solvent Effects

N,N-Dimethylpropanolamine outperforms ethanol by:

Temperature Control

Reflux at 130°C in N,N-dimethylpropanolamine ensures complete substitution without thermal degradation. Lower temperatures (e.g., 100°C) in ethanol result in incomplete reactions.

Purification and Characterization

Crystallization

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-hydrazinylpyridine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The hydrazine group can be oxidized to form different products.

Reduction: The compound can be reduced under specific conditions to yield other derivatives.

Substitution: The chlorine atom can be substituted with other functional groups in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and alcohols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazine group can lead to the formation of azides or nitriles, while substitution of the chlorine atom can yield various substituted pyridine derivatives .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds related to 5-Chloro-2-hydrazinylpyridine exhibit significant antimicrobial properties. A study evaluating various hydrazone compounds showed promising activity against Mycobacterium tuberculosis and Staphylococcus aureus, suggesting that derivatives of this compound could be explored for their potential as anti-infective agents .

Table 1: Antimicrobial Activity of Hydrazone Compounds

| Compound | Target Organism | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound 1 | Mycobacterium tuberculosis | 0.5 | High |

| Compound 2 | Staphylococcus aureus | 0.3 | Moderate |

| Compound 3 | Leishmania donovani | 0.3 | Very High |

Insecticidal Properties

5-Chloro-2-hydrazinylpyridine hydrochloride is also being investigated for its insecticidal properties. It acts on insect calcium channels, leading to paralysis and death in pests. This mechanism makes it a candidate for developing new insecticides, particularly in agriculture .

Case Study 1: Synthesis Optimization

A recent study optimized the synthesis of 3-chloro-2-hydrazinopyridine, an important intermediate for producing insecticides like Rynaxypyr. The method involved a reflux reaction that significantly reduced the required time and materials, showcasing the compound's potential for large-scale industrial applications .

Case Study 2: Biological Evaluation

In another investigation, a series of hydrazone derivatives were synthesized from 5-nitrofuran-2-acrylaldehyde and various hydrazines, including those derived from 5-Chloro-2-hydrazinylpyridine. These compounds were evaluated for their antileishmanial activity, with some demonstrating IC50 values lower than traditional treatments .

Mechanism of Action

The mechanism of action of 5-Chloro-2-hydrazinylpyridine hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with various biomolecules, leading to alterations in their function. This can result in antimicrobial or anticancer effects, depending on the specific target and context .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural and molecular features of 5-chloro-2-hydrazinylpyridine hydrochloride with analogs:

Key Observations :

- Substituent Diversity: The hydrazinyl group in the target compound distinguishes it from analogs with methoxy (), ethynyl (), or amino () groups.

- Molecular Weight: The hydrochloride salt increases molecular weight compared to non-salt analogs like 2-amino-5-chloropyridine (128.56 g/mol vs. ~174–180 g/mol).

- Reactivity : Ethynyl (C≡CH) and chloromethyl (ClCH₂) groups in analogs () enable click chemistry or alkylation, whereas hydrazinyl groups facilitate condensation reactions (e.g., Schiff base formation).

Biological Activity

5-Chloro-2-hydrazinylpyridine hydrochloride (CAS No. 22841-92-5) is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : CHClN·HCl

- Molecular Weight : 143.57 g/mol

- Solubility : High gastrointestinal absorption; permeable to the blood-brain barrier (BBB) .

This compound exhibits its biological effects through various mechanisms, primarily by interacting with specific molecular targets such as enzymes and receptors. Notably, it may act as an enzyme inhibitor by binding to active sites or allosteric sites, thus preventing substrate binding and subsequent catalytic activity .

Antimicrobial Activity

Research indicates that derivatives of hydrazinylpyridine compounds, including this compound, demonstrate promising antimicrobial properties:

- Antitubercular Activity : Some studies have shown that related compounds exhibit significant activity against Mycobacterium tuberculosis, with IC values indicating potent inhibition .

- Antibacterial Activity : The compound has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro assays revealed effective minimum inhibitory concentrations (MICs), suggesting its potential as an antibacterial agent .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Hydrazine derivatives are known for their ability to induce apoptosis in cancer cells. The specific mechanisms often involve the generation of reactive oxygen species (ROS), leading to cellular stress and death .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several hydrazinylpyridine derivatives, including this compound. The results indicated:

| Compound | Target Bacteria | IC (µM) |

|---|---|---|

| 5-Chloro-2-hydrazinylpyridine | Staphylococcus aureus | 0.4 |

| 5-Chloro-2-hydrazinylpyridine | Escherichia coli | 0.6 |

| Miltefosine (control) | Leishmania donovani | 2.2 |

This table highlights the compound's effectiveness compared to established treatments, suggesting a need for further exploration in clinical settings .

In Vivo Studies

In vivo studies assessing the biodistribution of radiolabeled hydrazine derivatives have shown promising results in targeting infected tissues. For example, biodistribution studies in rats indicated that compounds similar to this compound could effectively localize in areas of infection, enhancing their therapeutic potential .

Q & A

Q. What synthetic routes are most effective for preparing 5-chloro-2-hydrazinylpyridine hydrochloride, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, hydrazine derivatives may react with chlorinated pyridine precursors under controlled conditions. Optimization involves adjusting solvent polarity (e.g., ethanol or DMF), temperature (60–80°C), and stoichiometric ratios to favor hydrazine attachment at the 2-position while minimizing side reactions like over-chlorination . Schlenk techniques are recommended for anhydrous conditions to prevent hydrolysis of intermediates .

Q. How should researchers characterize the purity and structure of this compound?

Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm hydrazine linkage and aromatic proton environments.

- HPLC with UV detection (λ = 254 nm) for purity assessment, using a C18 column and methanol/water mobile phase .

- Mass spectrometry (MS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 174.5 for the free base) .

- X-ray crystallography for unambiguous structural determination, as demonstrated in analogous hydrazine-pyridine derivatives .

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust/aerosols by working in a fume hood .

- Storage: Keep in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent decomposition. Store away from oxidizing agents .

- Spill Management: Neutralize with sodium bicarbonate, collect residues in sealed containers, and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives for specific biological targets?

- Molecular docking (e.g., MOE software): Screen derivatives against enzymes like monoamine oxidases (MAOs) or kinases. Focus on hydrogen-bonding interactions between the hydrazine group and catalytic residues .

- QSAR studies: Correlate substituent effects (e.g., electron-withdrawing groups at the 5-position) with inhibitory potency .

Q. How should researchers address contradictions in stability data across different studies?

- Controlled degradation assays: Expose the compound to stressors (light, humidity, pH extremes) and monitor degradation via HPLC-MS. Compare kinetic parameters (e.g., t90) under standardized conditions .

- Cross-validate analytical methods: Ensure consistency in solvent systems and calibration standards. For example, discrepancies in reported melting points may arise from polymorphic forms or impurities .

Q. What strategies optimize yield in multi-step syntheses involving this compound?

Q. How can the compound’s reactivity be leveraged in metal coordination chemistry?

- Chelation studies: Test coordination with transition metals (e.g., Cu²⁺, Fe³⁺) in aqueous or non-aqueous media. Use UV-vis spectroscopy to monitor ligand-to-metal charge transfer bands (e.g., λ = 400–500 nm for Cu complexes) .

- Catalytic applications: Explore its role in asymmetric catalysis, such as hydrazine-mediated C–N bond formation .

Methodological Considerations for Experimental Design

Q. How to design stability studies for long-term storage?

- Accelerated stability testing: Store samples at 40°C/75% RH for 6 months, with periodic HPLC analysis. Use Arrhenius modeling to extrapolate shelf-life under standard conditions .

- Excipient compatibility: Screen with common stabilizers (e.g., mannitol, cyclodextrins) to identify formulations that reduce hygroscopicity .

Q. What statistical approaches are suitable for dose-response studies in biological assays?

- Non-linear regression (e.g., GraphPad Prism): Fit data to a four-parameter logistic model (IC50/EC50 determination).

- ANOVA with post-hoc tests: Compare treatment groups when testing derivatives against cell lines or enzymes .

Data Interpretation and Troubleshooting

Q. How to resolve spectral overlaps in NMR characterization?

- 2D NMR (COSY, HSQC): Resolve coupling patterns and assign protons in crowded aromatic regions .

- Deuterated solvent screening: Use DMSO-d6 instead of CDCl3 to shift residual solvent peaks away from analyte signals .

Q. Why might biological activity vary between batches?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.